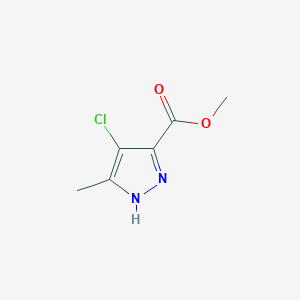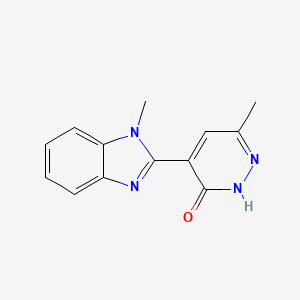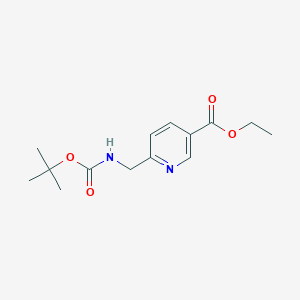
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine
Descripción general
Descripción
The compound seems to be a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of pyrrolidine derivatives is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Review of Toxicology
A review focused on the toxicological profiles of alkyl diamines, which may share structural similarities with N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine, discusses methodologies and results regarding their acute toxicity. The study indicates that these compounds are severe skin and eye irritants, with potential for delayed hypersensitivity. The primary concern with these diamines relates to their irritant properties, necessitating caution regarding their hypersensitivity potential (Kennedy, 2007).
Ethylene Inhibition in Fruits and Vegetables
The role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception in fruits and vegetables highlights a biochemical application potentially related to the functional groups present in N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine. This research illustrates the commercial and scientific interest in substances that can manipulate ethylene-mediated processes, offering insights into post-harvest treatment technologies to improve the maintenance of product quality (Watkins, 2006).
Psychoactive Substance Research
A study on the behavioral pharmacology of AR-A000002, a novel selective 5-HT1B antagonist, explores the anxiolytic and antidepressant potential of substances affecting serotonin receptors. This research provides a model for studying the neurological impact and therapeutic potential of compounds with structural similarities or functional affinities to N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine (Hudzik et al., 2003).
Environmental and Analytical Chemistry
The formation and destruction of N-nitrosodimethylamine (NDMA) in water and wastewater is critically reviewed, addressing the mechanisms of its formation and the efficiency of various removal techniques. This review underscores the environmental relevance and analytical challenges associated with nitrogen-containing compounds, which could be pertinent to studying N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine and its derivatives (Sgroi et al., 2018).
Propiedades
IUPAC Name |
N'-(1-ethylpyrrolidin-2-yl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13-9-4-6-10(13)12(2)8-5-7-11/h10H,3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSLQTFTUYOMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1N(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B1463354.png)
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B1463355.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)



![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)
![5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463368.png)



